L-Valine, N-(1-L-lysyl-L-prolyl)-

Übersicht

Beschreibung

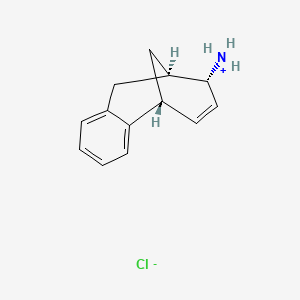

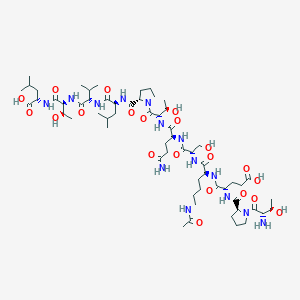

“L-Valine, N-(1-L-lysyl-L-prolyl)-” is a compound with the molecular formula C16H30N4O4 . It is a tripeptide formed from L-lysine, L-proline, and L-valine residues . It exhibits diverse therapeutic potential and mechanisms of action .

Molecular Structure Analysis

The molecular structure of “L-Valine, N-(1-L-lysyl-L-prolyl)-” is complex, with a molecular formula of C16H30N4O4 . The compound has 3 defined stereocenters .Physical And Chemical Properties Analysis

“L-Valine, N-(1-L-lysyl-L-prolyl)-” has a density of 1.2±0.1 g/cm3, a boiling point of 641.6±55.0 °C at 760 mmHg, and a flash point of 341.8±31.5 °C . It has 8 H bond acceptors, 6 H bond donors, and 9 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

-

Cosmetics for Sensitive Skin

- Field : Dermatology and Cosmetology .

- Application : Synthetic peptides, including those derived from L-Valine, are used in cosmetics for sensitive skin due to their ability to interact with skin cells by multiple mechanisms, high potency at low dosage, and the ability to penetrate the stratum corneum .

- Method : The peptides are incorporated into the cosmetic products and applied topically .

- Results : The study analyzed the composition of 88 facial cosmetics for sensitive skin from multinational brands regarding usage of peptides .

-

Antimicrobial Agents

- Field : Pharmaceutical Chemistry .

- Application : Compounds containing an L-Valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents .

- Method : The compounds were synthesized and characterized through various spectroscopic techniques. Their antimicrobial action was tested against bacterial and fungal strains .

- Results : The results revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine for fighting Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

-

Animal Nutrition

-

Mental Well-being

- Field : Nutrition and Neuroscience .

- Application : Research suggests that L-Valine supplementation may help improve memory, focus, and overall mental well-being .

- Method : L-Valine is taken as a dietary supplement .

- Results : L-Valine is found in a variety of food sources, making it relatively easy to incorporate into one’s diet .

-

Terahertz Sensing

- Field : Biochemical Sensing .

- Application : The interaction of terahertz fields with biochemical molecules can induce a strong electromagnetic response, thereby achieving highly sensitive sensing detection .

- Method : The method involves the use of terahertz fields .

- Results : The study presents the potential of terahertz sensing in detecting biochemical molecules .

-

Physicochemical Properties Study

- Field : Biochemistry .

- Application : The physicochemical properties of L-Valine and its derivatives are of great interest in the study of amino acid molecular crystals .

- Method : The study involves first-principles calculations and density functional theory including van der Waals interactions .

- Results : The study showed that electronic properties of the two forms of valine are similar at zero pressure. Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

-

Biochemical Sensing

-

Sorption Properties

- Field : Chemistry .

- Application : L-Valine and its derivatives have been found to have strong sorption properties toward organic compounds and water .

- Method : The study involves the analysis of the sorption properties of L-Valine and its derivatives .

- Results : The study found that L-Valine and its derivatives have a greater sorption capacity .

-

Physicochemical Properties Study

- Field : Biochemistry .

- Application : The physicochemical properties of L-Valine and its derivatives are of great interest in the study of amino acid molecular crystals .

- Method : The study involves first-principles calculations and density functional theory including van der Waals interactions .

- Results : The study showed that electronic properties of the two forms of valine are similar at zero pressure. Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

-

Biochemical Sensing

-

Sorption Properties

- Field : Chemistry .

- Application : L-Valine and its derivatives have been found to have strong sorption properties toward organic compounds and water .

- Method : The study involves the analysis of the sorption properties of L-Valine and its derivatives .

- Results : The study found that L-Valine and its derivatives have a greater sorption capacity .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPZCHGIWAQVKQ-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987067 | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Valine, N-(1-L-lysyl-L-prolyl)- | |

CAS RN |

67727-97-3 | |

| Record name | Msh (11-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067727973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

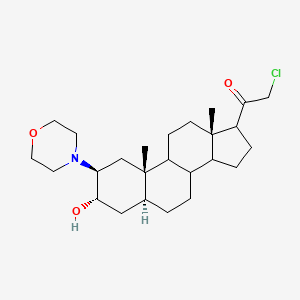

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

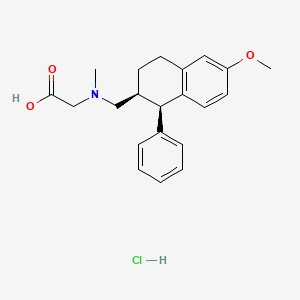

![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)

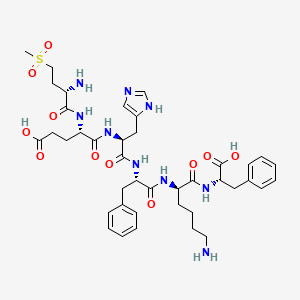

![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)

![5-Amino-N-(1,1-dimethylethyl)-2-(methylthio)-4-[3-[[2-(4-morpholinyl)acetyl]amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1677481.png)